1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene
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Overview
Description
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H12BrClO2 It is a derivative of benzene, featuring both bromine and chlorine substituents along with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene typically involves the bromination and chlorination of a suitable benzene derivative. One common method involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzene.
Chlorination: The chlorination step involves the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups.
Scientific Research Applications
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These properties make the compound useful in modifying biological molecules and studying their functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-4-chlorobenzene: Similar structure but lacks the methoxy groups.
1-(2-Bromoethyl)-2,4-dimethoxybenzene: Similar but with different positions of the substituents.
1-(2-Chloroethyl)-2-bromo-3,4-dimethoxybenzene: Similar but with the positions of bromine and chlorine swapped.
Uniqueness
1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms, along with the methoxy groups, allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-chloro-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-13-8-4-3-7(5-6-11)9(12)10(8)14-2/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFFIGXNWHTKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCBr)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546099 |
Source
|
Record name | 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103346-73-2 |
Source
|
Record name | 1-(2-Bromoethyl)-2-chloro-3,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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